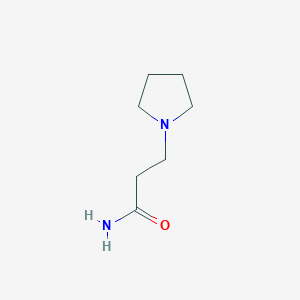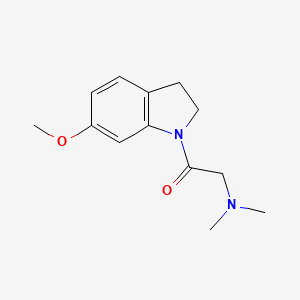
6-Methoxy-3-methylisoquinolin-1(2H)-one
Übersicht
Beschreibung
6-Methoxy-3-methylisoquinolin-1(2H)-one is a chemical compound that has been the subject of scientific research in recent years. This compound is a derivative of isoquinoline and has been found to have potential applications in various fields, including medicine and pharmacology. In
Wissenschaftliche Forschungsanwendungen
Chemical Characterization and Isolation
One study discusses the isolation and chemical characterization of compounds structurally related to 6-Methoxy-3-methylisoquinolin-1(2H)-one. For instance, a major alkaloid named N-Methylisosalsoline, derived from Hammada scoparia, showcases the compound's natural occurrence and potential for further chemical analysis and applications (Jarraya et al., 2008).
Anticancer Activity
Research highlights the anticancer potential of compounds structurally similar to 6-Methoxy-3-methylisoquinolin-1(2H)-one. Specifically, studies reveal their ability to inhibit tumor growth, induce apoptosis, and disrupt tumor vasculature, emphasizing their role as novel agents in cancer treatment (Cui et al., 2017). Another study describes the synthesis and cytotoxic evaluation of aminoquinones, showing moderate to high potency against various cancer cell lines, suggesting their therapeutic potential (Delgado et al., 2012).
Neuroprotective Properties
Compounds related to 6-Methoxy-3-methylisoquinolin-1(2H)-one have been investigated for their neuroprotective or neurotoxic activities. Research on 1-Methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives explores their potential for treating neurodegenerative diseases, such as Parkinson's disease, highlighting the delicate balance between neuroprotection and neurotoxicity (Okuda et al., 2003).
Fluorophore Development for Zn(II) Detection
A study focused on the synthesis of compounds related to Zinquin ester, a specific fluorophore for Zn(II), investigates the structural and spectroscopic properties of these compounds, aiming to enhance fluorescent complex formation for improved Zn(II) detection (Kimber et al., 2003).
HIV-1 Inhibition
Research into 2-Hydroxyisoquinoline-1,3(2H,4H)-diones, structurally analogous to 6-Methoxy-3-methylisoquinolin-1(2H)-one, identifies their utility in inhibiting HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. This discovery paves the way for new antiviral compounds targeting HIV-1 replication (Billamboz et al., 2011).
Eigenschaften
IUPAC Name |
6-methoxy-3-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-8-6-9(14-2)3-4-10(8)11(13)12-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIZDRSTAAJHNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)OC)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489786 | |
| Record name | 6-Methoxy-3-methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-methylisoquinolin-1(2H)-one | |
CAS RN |
869897-98-3 | |
| Record name | 6-Methoxy-3-methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1625368.png)

![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1625371.png)
![Potassium (S)-3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate)](/img/structure/B1625373.png)






